

Technical Support Center: Enhancing the Selectivity of TIM-063 Derivatives

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Compound of Interest

Compound Name: TIM-063
Cat. No.: B15616623

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the selectivity of **TIM-063** and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is **TIM-063** and what are its primary targets?

A1: **TIM-063** is a small molecule inhibitor originally developed as an ATP-competitive inhibitor of Ca²⁺/calmodulin-dependent protein kinase kinase (CaMKK).[1][2] It is known to interact with CaMKK in its active state.[3]

Q2: What are the known off-targets of **TIM-063**?

A2: A significant off-target of **TIM-063** is the AP2-associated protein kinase 1 (AAK1).[1][2][4] Chemical proteomics approaches, such as the use of **TIM-063**-immobilized sepharose beads (Kinobeads), have been instrumental in identifying AAK1 as an interacting partner.[1][2][4][5]

Q3: How can the selectivity of **TIM-063** be improved?

A3: The selectivity of **TIM-063** can be enhanced by modifying its chemical structure. For instance, the derivative TIM-098a was developed from the **TIM-063** scaffold and shows increased potency and selectivity for AAK1 over CaMKK isoforms.[1][2][4] This demonstrates that medicinal chemistry efforts guided by an understanding of on- and off-target activities can lead to more selective compounds.

Q4: What is TIM-098a and how does it differ from **TIM-063**?

A4: TIM-098a is a derivative of **TIM-063** designed for greater selectivity towards AAK1.[1][2][4] It is significantly more potent against AAK1 and displays no inhibitory activity against CaMKK isoforms, making it a more selective tool for studying AAK1 function.[1][2][4]

Troubleshooting Guides

Issue 1: High degree of off-target effects observed with a **TIM-063** derivative.

- Possible Cause: The chemical scaffold of the derivative may still have a high affinity for multiple kinases due to the conserved nature of the ATP-binding pocket.
- Troubleshooting Steps:
 - Perform a Broad Kinome Screen: To understand the full selectivity profile of your derivative, it is essential to screen it against a large panel of kinases. Services like KINOMEScan™ offer comprehensive profiling and can reveal unanticipated off-targets.[6][7][8]
 - Structure-Activity Relationship (SAR) Studies: Synthesize and test a focused library of analogs to identify the structural moieties responsible for off-target binding.[9] This can help in rationally designing out the off-target activity while maintaining on-target potency.
 - Computational Modeling: Utilize molecular docking and free energy perturbation calculations to predict the binding affinities of your derivatives against both the intended target and known off-targets. This can guide the prioritization of compounds for synthesis.[10]

Issue 2: Inconsistent or lower than expected potency in cellular assays compared to biochemical assays.

- Possible Cause: Several factors can contribute to this discrepancy:
 - Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
 - High Intracellular ATP Concentrations: The ATP concentration within cells (millimolar range) is significantly higher than that typically used in biochemical assays (micromolar range). This can lead to competition and reduce the apparent potency of ATP-competitive inhibitors.^[9]
 - Efflux by Cellular Transporters: The compound may be actively transported out of the cell.
- Troubleshooting Steps:
 - Assess Cell Permeability: Conduct experiments to determine the intracellular concentration of your compound.
 - Optimize Assay Conditions: When possible, perform biochemical assays at ATP concentrations that mimic physiological levels to get a more accurate measure of potency.^[10]
 - Structure Modification: Modify the compound's structure to improve its physicochemical properties, such as lipophilicity and polar surface area, to enhance cell permeability.

Quantitative Data

The following table summarizes the inhibitory potency (IC₅₀) of **TIM-063** and its more selective derivative, TIM-098a, against their primary on- and off-targets.

Compound	Target Kinase	IC50 (μM)	Reference
TIM-063	CaMKK α /1	0.63	[1]
	CaMKK β /2	0.96	[1]
AAK1		8.51	[1][2][4]
TIM-098a	CaMKK α /1	No Inhibition	[1][2][4]
	CaMKK β /2	No Inhibition	[1][2][4]
AAK1		0.24	[1][2][4]
AAK1 (in cells)		0.87	[1][2]

Experimental Protocols

Protocol 1: Off-Target Profiling using TIM-063-Kinobeads

This protocol describes a chemical proteomics approach to identify the interacting partners of **TIM-063** from a cell or tissue lysate. [1][4][5]

Materials:

- **TIM-063**-immobilized sepharose (TIM-127-sepharose)
- Control sepharose (without inhibitor)
- Cell or tissue lysate (e.g., mouse cerebrum extracts)
- Lysis buffer
- Wash buffer
- Elution buffer (containing 100 μM **TIM-063**)
- Mass spectrometer

Procedure:

- Lysate Preparation: Prepare a protein extract from the desired cells or tissues using an appropriate lysis buffer.
- Affinity Chromatography:
 - Incubate the lysate with TIM-127-sepharose and control sepharose beads.
 - Wash the beads extensively to remove non-specifically bound proteins.
- Elution: Elute the bound proteins from the beads by adding an elution buffer containing a high concentration of free **TIM-063**.
- Protein Identification: Analyze the eluted proteins by mass spectrometry to identify the interacting partners of **TIM-063**.

Protocol 2: In Vitro AAK1 Kinase Assay

This protocol is for determining the inhibitory activity of **TIM-063** derivatives against AAK1 using a radiometric assay.[\[4\]](#)[\[11\]](#)

Materials:

- His-tagged AAK1 catalytic domain
- GST-fused AP2 μ 2 fragment (substrate)
- [γ -³²P]ATP
- Kinase reaction buffer
- **TIM-063** derivative stock solution
- Phosphocellulose paper
- Scintillation counter

Procedure:

- **Reaction Setup:** In a microcentrifuge tube, combine the kinase reaction buffer, His-tagged AAK1, and the GST-AP2 μ 2 substrate.
- **Inhibitor Addition:** Add the **TIM-063** derivative at various concentrations. Include a control with no inhibitor.
- **Initiate Reaction:** Start the kinase reaction by adding [γ -³²P]ATP.
- **Incubation:** Incubate the reaction mixture at 30°C for 20 minutes.
- **Stop Reaction and Spotting:** Stop the reaction and spot an aliquot of the reaction mixture onto phosphocellulose paper.
- **Washing:** Wash the phosphocellulose paper to remove unincorporated [γ -³²P]ATP.
- **Quantification:** Measure the incorporated radioactivity using a scintillation counter.
- **Data Analysis:** Calculate the percentage of kinase activity relative to the no-inhibitor control and determine the IC50 value.

Protocol 3: In Vitro CaMKK Kinase Assay

This protocol outlines a method to assess the inhibitory effect of compounds on CaMKK activity.[\[11\]](#)

Materials:

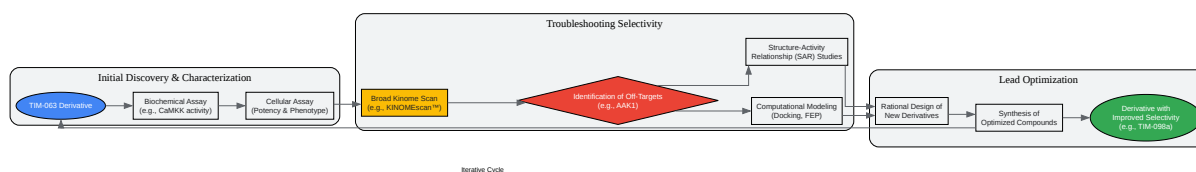
- Recombinant CaMKK α /1 or CaMKK β /2
- CaMKI α (substrate)
- [γ -³²P]ATP
- CaCl₂
- Calmodulin (CaM)
- Kinase reaction buffer

- **TIM-063** derivative stock solution
- SDS-PAGE equipment
- Phosphorimager

Procedure:

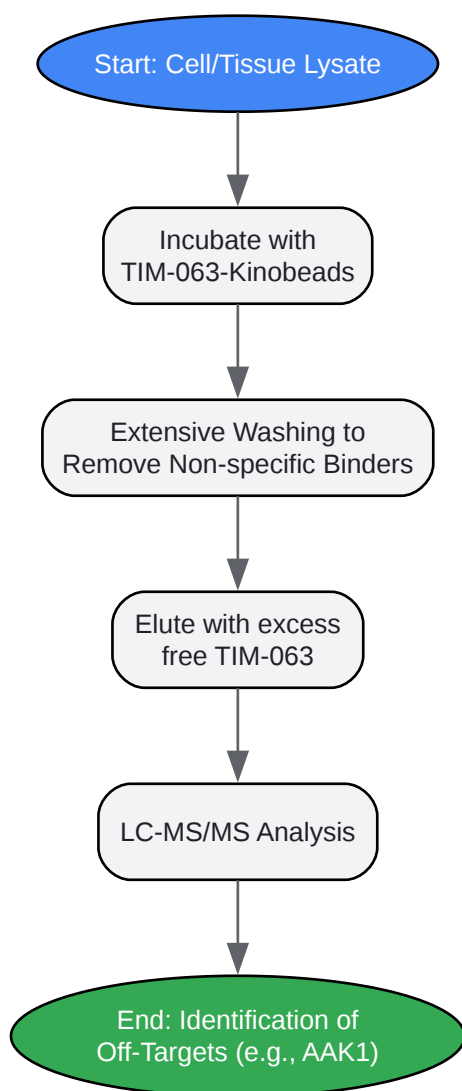
- **Reaction Setup:** Prepare a reaction mixture containing kinase reaction buffer, CaCl₂, and CaM.
- **Add Kinase and Substrate:** Add CaMKK and its substrate, CaMKI α , to the reaction mixture.
- **Inhibitor Addition:** Add the **TIM-063** derivative at the desired concentration. Include a no-inhibitor control.
- **Initiate Reaction:** Start the reaction by the addition of [γ -³²P]ATP.
- **Incubation:** Incubate the reaction at 30°C for 20 minutes.
- **Stop Reaction:** Terminate the reaction by adding SDS-PAGE sample buffer.
- **Electrophoresis and Autoradiography:** Separate the proteins by SDS-PAGE, and visualize the phosphorylated CaMKI α by autoradiography using a phosphorimager.
- **Quantification:** Quantify the band intensity to determine the level of CaMKK activity.

Visualizations



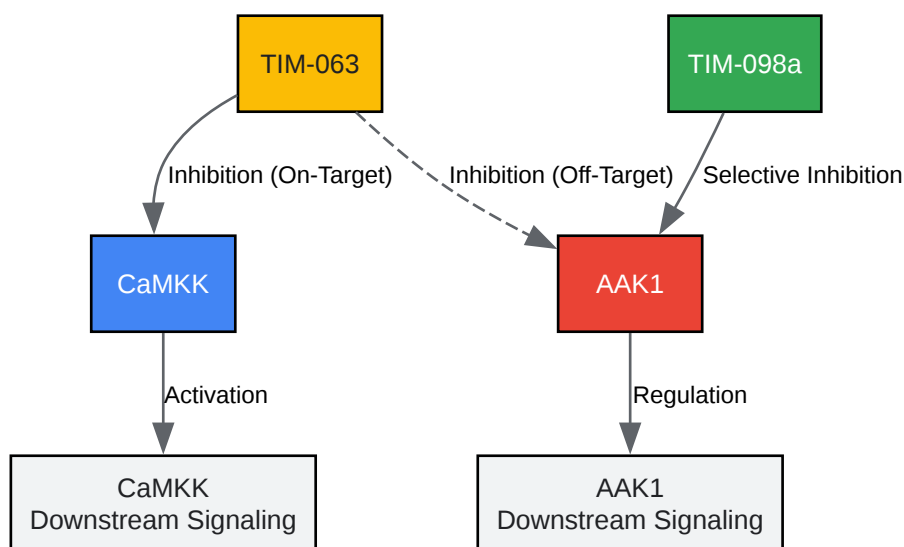
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Caption: Workflow for improving the selectivity of **TIM-063** derivatives.



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Caption: Experimental workflow for Kinobeads-based off-target identification.



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Caption: Signaling pathway showing on- and off-target effects of **TIM-063**.

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References

- [1. Development of a novel AAK1 inhibitor via Kinobeads-based screening - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. Hiroshi Tokumitsu - Development of a novel AAK1 inhibitor via Kinobeads-based screening. - Papers - researchmap \[researchmap.jp\]](#)
- [3. Conformation-Dependent Reversible Interaction of Ca²⁺/Calmodulin-Dependent Protein Kinase Kinase with an Inhibitor, TIM-063 - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [4. researchgate.net \[researchgate.net\]](#)
- [5. Unveiling a novel AAK1 inhibitor: How chemical proteomics unlocked therapeutic potential | EurekAlert! \[eurekalert.org\]](#)
- [6. benchchem.com \[benchchem.com\]](#)
- [7. reactionbiology.com \[reactionbiology.com\]](#)

- [8. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [9. benchchem.com \[benchchem.com\]](#)
- [10. benchchem.com \[benchchem.com\]](#)
- [11. researchgate.net \[researchgate.net\]](#)
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